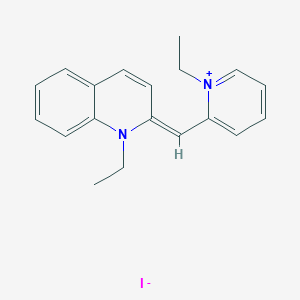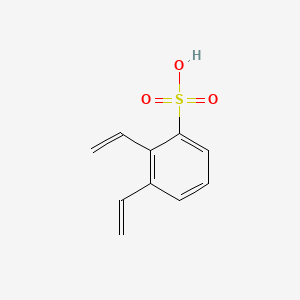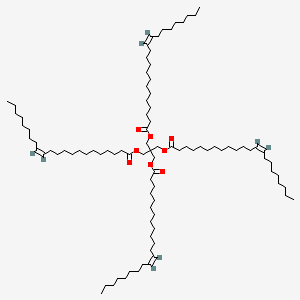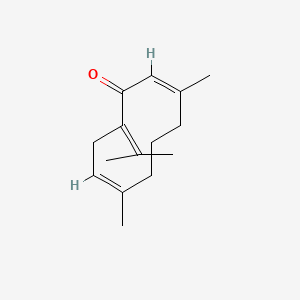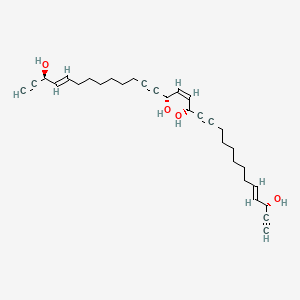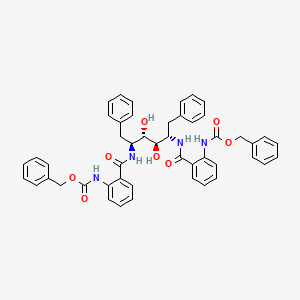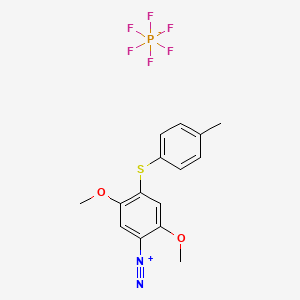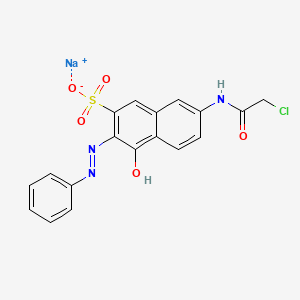
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is a complex organic compound with the molecular formula C24H20ClN4NaO6S2. It is a derivative of naphthalene sulfonic acid and is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye manufacturing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate typically involves multiple steps:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Chloroacetylation: The azo compound undergoes chloroacetylation to introduce the chloroacetyl group.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch processes, where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and in the study of cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.
作用机制
The compound exerts its effects primarily through its ability to interact with biological molecules. The azo group can form stable complexes with proteins and nucleic acids, while the sulfonate group enhances its solubility in aqueous environments. The chloroacetyl group can participate in covalent bonding with nucleophilic sites on biomolecules, potentially altering their function.
相似化合物的比较
Similar Compounds
- Sodium 6-amino-5-((4-chloro-3-((2,4-dimethylphenyl)amino)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Naphthalene-2-sulfonic acid derivatives
Uniqueness
Sodium 7-((chloroacetyl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological interactions. Its chloroacetyl group, in particular, allows for unique substitution reactions not commonly observed in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
5572-43-0 |
|---|---|
分子式 |
C18H13ClN3NaO5S |
分子量 |
441.8 g/mol |
IUPAC 名称 |
sodium;7-[(2-chloroacetyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H14ClN3O5S.Na/c19-10-16(23)20-13-6-7-14-11(8-13)9-15(28(25,26)27)17(18(14)24)22-21-12-4-2-1-3-5-12;/h1-9,24H,10H2,(H,20,23)(H,25,26,27);/q;+1/p-1 |
InChI 键 |
ANVUYAMVGIAPER-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCl)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




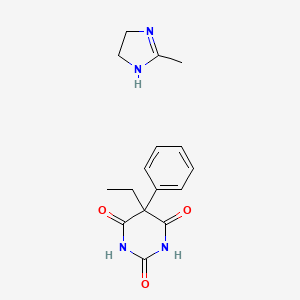

![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
